鲁拉西酮代谢物M10

描述

科学研究应用

Lurasidone Sulfoxide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Explored for its therapeutic potential in various medical conditions.

Industry: Utilized in the development of new materials and chemical processes

作用机制

Target of Action

Lurasidone metabolite M10, also known as ID-14324, primarily targets Dopamine-2 (D2) , 5-HT2A , and 5-HT7 receptors . These receptors play a crucial role in regulating mood and cognition.

Mode of Action

Lurasidone metabolite M10 acts as an antagonist at D2, 5-HT2A, and 5-HT7 receptors . It binds with high affinity to these receptors, blocking their activity . This mixed serotonin and dopamine activity is thought to improve cognition . Antagonism of serotonin receptors can also improve negative symptoms of psychoses and reduce the extrapyramidal side effects often associated with typical antipsychotics .

Biochemical Pathways

The major biochemical pathways involved in the metabolism of Lurasidone metabolite M10 include oxidative N-dealkylation , hydroxylation of the norbornane ring, and S-oxidation . These pathways lead to the formation of two active metabolites, referred to as ID-14283 and ID-14326, and a major inactive metabolite, ID-11614 .

Pharmacokinetics

Lurasidone metabolite M10 is principally metabolized by cytochrome P450 (CYP) 3A4 . Its pharmacokinetic profile requires administration with food . In adult healthy subjects and patients, a 40 mg dose results in peak plasma concentrations in 1–3 h, a mean elimination half-life of 18 h (mostly eliminated in the feces), and apparent volume of distribution of 6173 L . It is approximately 99% bound to serum plasma proteins . Lurasidone’s pharmacokinetics are approximately dose proportional in healthy adults and clinical populations within the approved dosing range .

Result of Action

The molecular and cellular effects of Lurasidone metabolite M10’s action are primarily related to its antagonistic activity at D2, 5-HT2A, and 5-HT7 receptors . By blocking these receptors, it can improve cognition and reduce negative symptoms of psychoses .

Action Environment

The action of Lurasidone metabolite M10 is influenced by environmental factors such as the presence of food and the activity of CYP3A4 . It should be taken with at least 350 kcal of food to improve its bioavailability .

生化分析

Biochemical Properties

Lurasidone metabolite M10 interacts with several enzymes, proteins, and other biomolecules. It is principally metabolized by cytochrome P450 (CYP) 3A4 . The nature of these interactions is primarily antagonistic, with lurasidone displaying high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors .

Cellular Effects

Lurasidone metabolite M10 has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . It also impacts cellular metabolism, primarily through its interactions with the CYP3A4 enzyme .

Molecular Mechanism

The mechanism of action of Lurasidone metabolite M10 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a potent antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, and displays partial agonism at 5-HT1A receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lurasidone metabolite M10 change over time. It has a mean elimination half-life of 18 hours, and is mostly eliminated in the feces . Its stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Lurasidone metabolite M10 vary with different dosages in animal models . Threshold effects have been observed in these studies, and toxic or adverse effects have been reported at high doses .

Metabolic Pathways

Lurasidone metabolite M10 is involved in several metabolic pathways, interacting with enzymes such as CYP3A4 . It does not significantly inhibit or induce CYP450 hepatic enzymes .

Transport and Distribution

Lurasidone metabolite M10 is transported and distributed within cells and tissues . It is approximately 99% bound to serum plasma proteins, indicating potential interactions with transporters or binding proteins .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Lurasidone Sulfoxide involves multiple steps, starting with the preparation of the methano-isoindole core. This core is typically synthesized through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Lurasidone Sulfoxide generally follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form .

化学反应分析

Types of Reactions

Lurasidone Sulfoxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve reagents like halogens, acids, or bases, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in products with new functional groups replacing the original ones .

相似化合物的比较

Lurasidone Sulfoxide can be compared with other similar compounds, such as:

Lurasidone Metabolite M10: Shares a similar core structure but differs in functional groups and biological activity.

Other Methano-Isoindole Derivatives: These compounds have variations in their chemical structure, leading to differences in their chemical and biological properties.

属性

IUPAC Name |

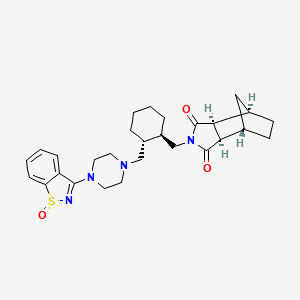

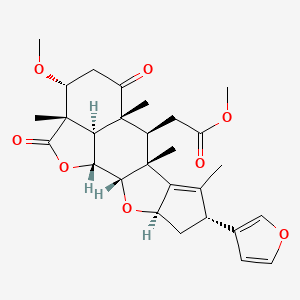

(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1-oxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O3S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)36(35)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-,36?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYJLJKDGQUHSJ-HTWOXQOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NS(=O)C4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809325-45-8 | |

| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-(((1R,2R)-2-((4-(1-oxido-1,2-benzisothiazol-3-yl)-1-piperazinyl)methyl)cyclohexyl)methyl)-, (3aR,4S,7R,7aS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809325458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-METHANO-1H-ISOINDOLE-1,3(2H)-DIONE, HEXAHYDRO-2-(((1R,2R)-2-((4-(1-OXIDO-1,2-BENZISOTHIAZOL-3-YL)-1-PIPERAZINYL)METHYL)CYCLOHEXYL)METHYL)-, (3AR,4S,7R,7AS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX95ZN7H2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

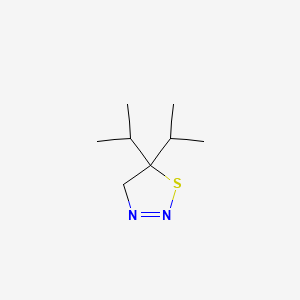

![5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole](/img/structure/B590916.png)